Methyl 4-(glycoloylamino)benzoate
Description
Methyl 4-(glycoloylamino)benzoate is a para-substituted benzoate ester featuring a glycoloylamino (-NHCOCH₂OH) group. The glycoloylamino group, derived from glycolic acid, likely influences solubility, reactivity, and biological activity, similar to other amide-functionalized benzoates documented in the literature . This article focuses on comparisons with structurally related compounds to infer trends in synthesis, characterization, and utility.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 4-[(2-hydroxyacetyl)amino]benzoate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-9(13)6-12/h2-5,12H,6H2,1H3,(H,11,13) |
InChI Key |
UVYKSXBTHYHLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Diversity and Functional Groups
The para position of methyl benzoate derivatives is commonly modified to introduce functional groups that alter physicochemical and biological behavior. Key analogues from the evidence include:
- Methyl 4-acetamido-2-hydroxybenzoate : Combines acetamido (-NHCOCH₃) and hydroxy (-OH) groups, enhancing hydrogen-bonding capacity .
- (S)-Methyl 4-(1-aminoethyl)benzoate: Contains a chiral aminoethyl (-CH(NH₂)CH₃) group, influencing stereoselective interactions in pharmaceuticals .
- Methyl 4-(dimethylamino)benzoate: Substituted with a dimethylamino (-N(CH₃)₂) group, offering strong electron-donating properties .
Physicochemical and Spectral Properties
Key data from analogous compounds:
Compounds with bulkier substituents (e.g., quinoline-piperazine groups in ) exhibit lower solubility due to increased hydrophobicity . Glycoloylamino’s hydroxyl group may enhance aqueous solubility compared to these analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
